molecular formula C20H17F3N4O4S2 B2398651 3,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-20-0

3,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2398651
CAS No.: 392297-20-0
M. Wt: 498.5
InChI Key: DZGHTGHHXCZMMJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O4S2 and its molecular weight is 498.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activity

Synthesis and Biological Evaluation : Compounds structurally related to the specified benzamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing thiadiazole scaffolds and their evaluation against various microorganisms and cancer cell lines revealed potential antimicrobial and anticancer properties (Basoğlu et al., 2013). These findings suggest a potential research avenue for the specific compound , exploring its efficacy as an antimicrobial and anticancer agent.

Synthesis and Characterization of Novel Compounds

Novel Synthetic Routes : Research has demonstrated innovative synthetic routes for creating compounds with thiadiazole moieties, which are known for their biological activity. Studies like the one conducted by Spoorthy et al. (2021), involving the synthesis and characterization of novel compounds followed by antimicrobial evaluation, indicate that derivatives of thiadiazole could be significant in developing new therapeutic agents (Spoorthy et al., 2021).

Docking Studies and COX Inhibition

Molecular Docking and COX Inhibition : The design and synthesis of benzodifuranyl derivatives, including triazines and oxadiazepines derived from natural sources like visnaginone and khellinone, have shown notable COX-2 inhibition and analgesic properties. This suggests that structurally related benzamide compounds could also be investigated for their potential in treating inflammation and pain through COX inhibition (Abu‐Hashem et al., 2020).

Antiallergy and Safety Evaluation

Antiallergy Activity and Safety : The development and assessment of N-(4-substituted-thiazolyl)oxamic acid derivatives have revealed significant antiallergy activities. These studies demonstrate the potential for related compounds to be developed as antiallergy agents, with detailed safety evaluations indicating minimal toxicity (Hargrave et al., 1983).

Properties

IUPAC Name

3,4-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O4S2/c1-30-14-8-7-11(9-15(14)31-2)17(29)25-18-26-27-19(33-18)32-10-16(28)24-13-6-4-3-5-12(13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHTGHHXCZMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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